![molecular formula C32H55N3O6 B13448540 [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines carbamate and pyridine functionalities, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the octadecylcarbamoyloxypropyl intermediate through a reaction between octadecylamine and a suitable propylating agent. This intermediate is then reacted with N-acetyl-N-(pyridin-2-ylmethyl)carbamate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates or pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its carbamate functionality makes it a potential inhibitor of certain enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine moiety may also participate in binding interactions, enhancing the compound’s overall efficacy. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-methoxy-3-(hexadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate
- [2-methoxy-3-(dodecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate
- [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(quinolin-2-ylmethyl)carbamate
Uniqueness
What sets [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate apart from similar compounds is its specific combination of functional groups. The presence of both carbamate and pyridine functionalities provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C32H55N3O6 |
|---|---|
Poids moléculaire |
577.8 g/mol |
Nom IUPAC |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C32H55N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-34-31(37)40-26-30(39-3)27-41-32(38)35(28(2)36)25-29-22-19-21-23-33-29/h19,21-23,30H,4-18,20,24-27H2,1-3H3,(H,34,37) |
Clé InChI |
DIKLXFXYKCASMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=N1)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


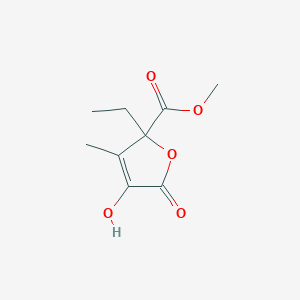
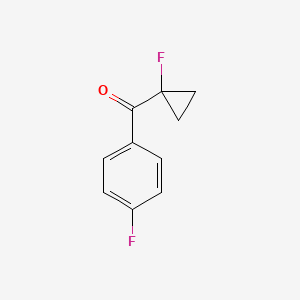
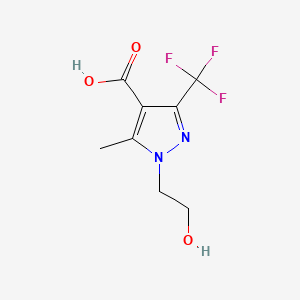
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)

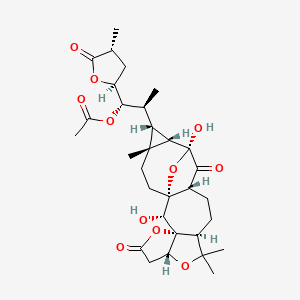

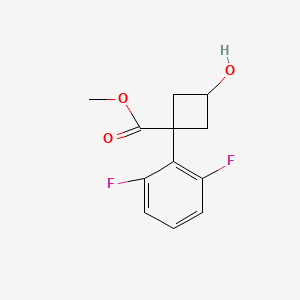

![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)
